REACTION_CXSMILES
|
N1[CH:6]=[CH:5][CH:4]=CC=1.[N+](C1C=CC(C[C:17]([OH:19])=[O:18])=CC=1)([O-])=O.[CH3:20][C:21]([CH3:26])([CH3:25])[C:22](Cl)=[O:23].[C:27]1(C)C=CC=CC=1>>[CH3:20][C:21]([CH3:26])([CH3:25])[C:22]([O:19][C:17](=[O:18])[C:5]([CH3:4])([CH3:6])[CH3:27])=[O:23]
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Name
|
|
Quantity
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14 g
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Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
was added
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Type
|
CUSTOM
|
Details
|
The toluene was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC(C(C)(C)C)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |